Triethanolamine laurate
Description
Evolution of Academic Inquiry into Amine-Based Fatty Acid Esters
Academic and industrial interest in amine-based fatty acid esters, particularly those that are biodegradable, has seen a notable increase since the early 1990s. nih.gov This growing inquiry is largely driven by a global push towards environmentally friendly and sustainable chemical technologies. Traditional surfactants have often raised environmental concerns, leading researchers to explore greener alternatives like esterquats (quaternary ammonium (B1175870) compounds containing ester linkages). nih.gov
The synthesis of these compounds has also been a key area of research, with a focus on developing more efficient and sustainable methods. The reductive amination of fatty acids and their corresponding esters has been identified as a green and effective pathway for producing various fatty amines. researchgate.netrsc.org Furthermore, enzymatic catalysis, for instance using lipase (B570770), has been explored to enhance reaction yields and efficiency under controlled conditions. This evolution reflects a broader trend in chemical research towards the principles of green chemistry, emphasizing the use of renewable feedstocks and the design of molecules with reduced environmental impact.
Conceptual Significance of Triethanolamine (B1662121) Laurate in Contemporary Chemical Science
The conceptual significance of triethanolamine laurate in modern chemical science lies in its functionality as a multifunctional molecule. Primarily, it functions as a non-ionic surfactant, which lowers the surface tension between liquids or between a liquid and a solid. This property is fundamental to its role as an emulsifier, enabling the stable mixing of oil and water-based ingredients. ontosight.ai
Chemically, it is the salt formed from the weak base triethanolamine and the fatty acid, lauric acid. ontosight.ai This structure allows it to act as a pH neutralizing agent in various formulations. Research has focused on quantifying its surfactant efficacy, with studies determining its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates called micelles. The CMC of triethanolamine monolaurate ester has been reported as 0.91 µg/mL, with a corresponding surface tension of 22.1 mN/m at 25°C, highlighting its effectiveness. researchgate.netaip.orgaip.org These fundamental properties are central to its application and study in advanced chemical research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C18H39NO5 | nih.gov |
| Appearance | Viscous liquid at room temperature | ontosight.ai |
| Critical Micelle Concentration (CMC) | 0.91 µg/mL | researchgate.netaip.org |
| Surface Tension at CMC (γCMC) | 22.1 mN/m (at 25 °C) | researchgate.netaip.org |
Overview of Multidisciplinary Research Domains Related to this compound
The unique properties of this compound have made it a compound of interest across several multidisciplinary research domains.
Corrosion Inhibition: A significant area of research is its application as a corrosion inhibitor for various metals. Studies have shown that triethanolamine and its derivatives can effectively protect metals such as steel and magnesium alloys from corrosion in saline environments. rsc.orgresearchgate.net The molecule adsorbs onto the metal surface, forming a protective layer that inhibits the corrosive process. rsc.org Research has also explored enhancing its performance by modifying its chemical structure. For example, the introduction of sarcosine (B1681465) to create lauroyl sarcosine triethanolamine (LSTEA) resulted in a significantly higher corrosion inhibition rate compared to the unmodified lauryl triethanolamine (LATEA). researchgate.net
Table 2: Corrosion Inhibition Efficiency of this compound Derivatives
| Compound | Substrate | Corrosive Medium | Inhibition Rate (%) | Source(s) |
|---|---|---|---|---|
| Lauryl Triethanolamine (LATEA) | HT300 Gray Cast Iron | NaCl Solution | 71.93 | researchgate.net |
| Lauroyl Sarcosine Triethanolamine (LSTEA) | HT300 Gray Cast Iron | NaCl Solution | 83.89 | researchgate.net |
Phase Change Materials (PCMs): In the field of materials science, protic ionic liquids based on this compound are being investigated as "green" phase change materials. researchgate.netscilit.com PCMs are substances that absorb and release large amounts of thermal energy during a phase transition (e.g., from solid to liquid), making them ideal for thermal energy storage applications. researchgate.net Research into this compound-based ionic liquids focuses on their thermal properties, such as latent heat of fusion, for their potential use in solar energy storage and waste heat recovery systems. researchgate.netdntb.gov.ua A study reported the latent heat of fusion for tris(2-hydroxyethyl)ammonium laurate ([THEA]Lau) to be 113.54 kJ·kg−1. researchgate.net
Antifogging Coatings: Another research application is in the development of antifogging coatings, particularly for agricultural films. researchgate.netaip.org Fog formation on greenhouse films can reduce light transmission and negatively impact crop growth. aip.org this compound, as a surfactant, can be incorporated into coatings to reduce the surface tension of condensed water droplets. This causes the droplets to spread into a continuous, transparent thin film, preventing fogging. aip.org Research has demonstrated that coatings containing this compound ester can provide an antifogging duration of more than 150 hours on low-density polyethylene (B3416737) (LDPE) films. researchgate.netaip.orgaip.org
Table 3: Antifogging Performance of this compound Ester on LDPE Film
| Performance Metric | Result | Source(s) |
|---|---|---|
| First-drop time | 257 seconds | researchgate.netaip.org |
| Ten-drop time | 86 seconds | researchgate.netaip.org |
| Antifogging duration (at 60 °C) | > 150 hours | researchgate.netaip.orgaip.org |
Nanotechnology: The structural properties of triethanolamine have also led to its use as a core molecule in the synthesis of dendrimers. Structurally flexible triethanolamine-core poly(amidoamine) (PAMAM) dendrimers are being explored as nanovectors for the delivery of RNAi-based therapeutics. nih.gov This highlights the compound's relevance in the advanced field of nanomedicine and drug delivery systems.
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;8-4-1-7(2-5-9)3-6-10/h2-11H2,1H3,(H,13,14);8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMZUANPXHJWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047183 | |
| Record name | Triethanolamine Laurate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2224-49-9 | |
| Record name | Lauric acid triethanolamine salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triethanolamine laurate | |
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| Record name | Dodecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
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| Record name | Triethanolamine Laurate | |
| Source | EPA DSSTox | |
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| Record name | Lauric acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.046 | |
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| Record name | TRIETHANOLAMINE LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9403LC9W1J | |
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Synthetic Methodologies and Mechanistic Studies of Triethanolamine Laurate
Investigation of Direct Esterification Pathways for Triethanolamine (B1662121) Laurate Synthesis
Direct esterification of lauric acid with triethanolamine represents the conventional chemical approach to synthesizing Triethanolamine Laurate. This method involves the direct reaction between the carboxylic acid and the alcohol, typically at elevated temperatures, to form the ester and water as a byproduct. The process is influenced by several factors that dictate the reaction's efficiency and the final product's composition.
Optimization of Reaction Parameters and Conditions for High-Yield Production
The production yield of triethanolamine monolaurate ester is highly dependent on the optimization of key reaction parameters. Studies have shown that a yield exceeding 69% can be achieved under optimized conditions. researchgate.netustc.edu.cn The reaction is typically conducted by reacting lauric acid and triethanolamine at a molar ratio of approximately 1:1. researchgate.netustc.edu.cn
Key parameters that are manipulated to maximize yield include reaction temperature, reaction time, and the molar ratio of the reactants. For the direct esterification process, temperatures are generally maintained between 150°C and 160°C, with reaction times spanning from 4 to 6 hours. The removal of water, a byproduct of the esterification, is crucial to drive the reaction equilibrium towards the product side, thereby increasing the yield.
Table 1: Optimized Parameters for Direct Esterification of this compound
| Parameter | Optimized Value | Reference |
|---|---|---|
| Molar Ratio (Lauric Acid:Triethanolamine) | ~ 1:1 | researchgate.netustc.edu.cn |
| Reaction Temperature | 150–160°C | |
| Reaction Time | 4–6 hours |
This table presents a summary of optimized conditions for the high-yield direct esterification of this compound.
Catalytic Systems in this compound Formation: Efficiency and Selectivity
Catalysts are often employed to enhance the rate and selectivity of the esterification reaction. In the synthesis of triethanolamine esters, various catalytic systems have been investigated. Traditionally, chemical synthesis of esters from fatty acids and triethanolamine utilizes catalysts like phosphinic acid. mdpi.comsemanticscholar.org These catalysts facilitate the reaction but can require high temperatures and pressures, potentially leading to undesired by-products. mdpi.comsemanticscholar.org
More recent research has explored the use of solid acid catalysts, which offer advantages in terms of separation and reusability. For instance, in the related synthesis of stearic acid triethanolamine ester, zirconium sulfate (B86663) supported on the mesoporous silica (B1680970) SBA-15 was found to exhibit superior catalytic activity and selectivity compared to conventional catalysts like hypophosphorous acid. researchgate.net The use of such heterogeneous catalysts can lead to a more controlled reaction, favoring the formation of the desired mono- and di-esteramines. researchgate.net Another study investigated the use of a deep eutectic solvent (DES) composed of choline (B1196258) chloride and triethanolamine, which acted as both the solvent and a catalyst system for C-O bond formation, highlighting an environmentally friendly approach. nih.gov
Kinetic Analysis of this compound Esterification Reactions
Understanding the kinetics of the esterification reaction is fundamental for process design, optimization, and control. Kinetic studies typically investigate the influence of various parameters on the reaction rate. For esterification reactions in general, it has been observed that increasing the reaction temperature increases the rate constant and, consequently, the conversion of reactants to products. rdd.edu.iq This is consistent with the endothermic nature of many esterification reactions. rdd.edu.iq
In the context of enzymatic esterification of fatty acids, kinetic models have been developed that often describe the reaction rate using a second-order kinetic model. conicet.gov.ar The rate of reaction is influenced not only by temperature and reactant concentrations but also by the presence of byproducts like water, which can shift the equilibrium and inhibit the reaction rate. conicet.gov.ar While specific kinetic data for the direct, non-catalyzed esterification of this compound is not extensively detailed in the provided literature, the general principles of esterification kinetics apply. The reaction rate is expected to be dependent on the concentrations of lauric acid and triethanolamine, the temperature, and the effectiveness of water removal.
Biocatalytic and Enzymatic Synthesis Approaches for this compound
In response to the demand for greener and more sustainable chemical processes, biocatalytic methods for synthesizing esters have gained significant attention. mdpi.comsemanticscholar.org These approaches utilize enzymes, which are highly selective and operate under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. mdpi.comsemanticscholar.org
Enzyme Screening and Engineering for Enhanced Conversion Efficiency
The success of biocatalytic synthesis hinges on the selection of an appropriate enzyme. For ester synthesis, lipases are the most commonly used class of enzymes. nih.gov Specifically, for the synthesis of triethanolamine-based esters, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has been widely studied and shown to be effective. researchgate.netmdpi.comconicet.gov.arnih.govmdpi.com The activity of Novozym 435 is expressed in Propyl Laurate Units (PLU), with a typical activity of 7000 PLU/g. conicet.gov.ar
Enzyme screening is a critical first step to identify the most efficient biocatalyst. nih.gov Beyond screening, protein engineering can be employed to enhance the enzyme's properties, such as its activity, selectivity, and stability under process conditions. almacgroup.com By creating mutant libraries and screening them under simulated process conditions, enzymes can be tailored for a specific synthesis, leading to higher conversion efficiencies and more robust processes. almacgroup.com
Process Development for Scalable and Sustainable Enzymatic Production
Developing a scalable and sustainable enzymatic process requires the optimization of multiple interdependent parameters. nih.gov Methodologies like the Taguchi robust design and Artificial Neural Networks (ANN) have been successfully applied to optimize the reaction conditions for the lipase-catalyzed synthesis of triethanolamine-based esterquats. researchgate.netmdpi.comnih.govupm.edu.myresearchgate.net
Key parameters that are optimized include enzyme concentration, reaction time, temperature, and the molar ratio of substrates. mdpi.comnih.gov For the synthesis of a triethanolamine-based esterquat from oleic acid, one study using an ANN predicted optimal conditions to be an enzyme amount of 4.77% (w/w), a reaction time of 24 hours, a temperature of 61.9°C, and a 1:1 molar ratio of oleic acid to triethanolamine, with an agitation speed of 480 rpm. mdpi.comupm.edu.myresearchgate.net These conditions resulted in a high conversion with minimal deviation between the predicted and experimental results. mdpi.comupm.edu.myresearchgate.net Another study using a Taguchi design identified the substrate molar ratio as the most influential parameter on the esterification conversion percentage. nih.gov
The optimized enzymatic process has been demonstrated to be scalable, with successful application at a 2-liter bioreactor scale. mdpi.comresearchgate.netproquest.com The use of immobilized enzymes like Novozym 435 is particularly advantageous for scalable processes as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, which is crucial for the economic viability and sustainability of the process. tudelft.nl
Table 2: Optimized Parameters for Enzymatic Synthesis of Triethanolamine-Based Esters
| Parameter | Optimized Value | Method | Reference |
|---|---|---|---|
| Enzyme | Novozym 435 (Candida antarctica lipase B) | - | mdpi.commdpi.com |
| Enzyme Amount | 4.77% w/w | ANN | mdpi.comupm.edu.myresearchgate.net |
| Reaction Time | 24 hours | ANN | mdpi.comupm.edu.myresearchgate.net |
| Reaction Temperature | 61.9°C | ANN | mdpi.comupm.edu.myresearchgate.net |
| Substrate Molar Ratio (Acid:TEA) | 1:1 | ANN | mdpi.comupm.edu.myresearchgate.net |
This table summarizes the optimized conditions for the lipase-catalyzed synthesis of Triethanolamine-based esters as determined by Artificial Neural Network (ANN) modeling.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Triethanolamine |
| Lauric acid |
| Triethanolamine monolaurate ester |
| Oleic acid |
| Stearic acid |
| Zirconium sulfate |
| SBA-15 |
| Hypophosphorous acid |
| Phosphinic acid |
| Acetic acid |
| Ethanol |
| Choline chloride |
| Diethanolamine (B148213) |
| Glycolaldehyde |
| Acetaldehyde |
| Formic acid |
| Lysine |
| Propyl Laurate |
Development of this compound Derivatives Through Structural Modification
The inherent properties of this compound can be strategically tailored for specific applications through structural modification. Chemical functionalization and the synthesis of novel analogs are key approaches to enhancing its performance characteristics, such as surfactancy, corrosion inhibition, and formulation stability.
Chemical Functionalization for Targeted Property Enhancement (e.g., Amidation with Sarcosine)
A significant advancement in enhancing the functionality of this compound is the introduction of an amide linkage through reaction with sarcosine (B1681465). This modification leads to the formation of lauroyl sarcosine triethanolamine (LSTEA), a derivative with demonstrably superior properties, particularly in the realm of corrosion inhibition.
The synthesis of LSTEA involves a two-step process. First, lauric acid is reacted with sarcosine, an N-methylated amino acid, to form lauroyl sarcosine. This intermediate is then neutralized with triethanolamine (TEA) to yield the final product, LSTEA. nih.gov This amidation strategy effectively inserts a sarcosine moiety between the lauryl tail and the triethanolamine head group.
The primary motivation for this structural alteration is to improve the corrosion inhibition efficiency for metals, such as gray cast iron, in corrosive environments like sodium chloride solutions. nih.gov Research has shown that LSTEA exhibits a significantly higher corrosion inhibition rate compared to its simpler counterpart, lauryl triethanolamine (LATEA). The amide group in LSTEA, in conjunction with the hydrophobic lauric acid chain, enhances the molecule's ability to adsorb onto metal surfaces, thereby creating a more effective barrier against corrosive ions.
Table 1: Corrosion Inhibition Efficiency of this compound Derivatives
| Compound | Substrate | Corrosive Medium | Inhibitor Concentration | Inhibition Rate (%) |
|---|---|---|---|---|
| Lauryl Triethanolamine (LATEA) | HT300 Gray Cast Iron | NaCl Solution | 1000 mg/L | 71.93 |
| Lauroyl Sarcosine Triethanolamine (LSTEA) | HT300 Gray Cast Iron | NaCl Solution | 1000 mg/L | 83.89 |
Data sourced from multiple studies. nih.gov
The characterization of LSTEA typically involves spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the amide bond and nuclear magnetic resonance (NMR) spectroscopy to elucidate the complete molecular structure.
Synthesis and Characterization of Novel this compound Analogs
The synthesis of novel analogs of this compound provides a pathway to a wide range of surfactants with fine-tuned properties. These analogs can be created by modifying either the fatty acid component or the triethanolamine headgroup.
Analogs with Varying Fatty Acid Chains: A straightforward approach to creating analogs is to replace lauric acid (C12) with other fatty acids of varying chain lengths. This directly influences the hydrophobicity of the resulting triethanolamine salt. For instance, using stearic acid (C18) results in triethanolamine stearate (B1226849), a more hydrophobic and less water-soluble compound with enhanced thickening and emulsifying properties. Conversely, shorter fatty acid chains would yield more water-soluble analogs. The choice of fatty acid chain length is a critical factor in designing surfactants for specific applications, balancing solubility with surface activity.
Quaternized Triethanolamine Esters (Esterquats): A significant class of this compound derivatives are the quaternized triethanolamine esters, commonly known as esterquats. These cationic surfactants are synthesized by the esterification of triethanolamine with fatty acids, followed by quaternization of the tertiary amine with an alkylating agent, such as dimethyl sulfate. google.compsu.edu This introduces a permanent positive charge on the nitrogen atom, which enhances the molecule's affinity for negatively charged surfaces, a desirable trait in fabric softeners and hair conditioners. psu.edu The degree of esterification (mono-, di-, or tri-ester) can be controlled by the molar ratio of the reactants and the reaction conditions. google.com
Sulfated and Sulfosuccinate Derivatives: Further functionalization of the triethanolamine headgroup or the ester linkage leads to other novel analogs.
Triethanolamine Lauryl Sulfate (TLS): This analog features a sulfate group instead of the carboxylate group found in this compound. It is synthesized by neutralizing lauryl sulfuric acid with triethanolamine. atamanchemicals.com TLS is an anionic surfactant known for its excellent foaming properties. atamanchemicals.comalfa-chemistry.com
Fatty Acid Triethanolamine Monoester Sulfosuccinates (FTMS): These are more complex derivatives synthesized from this compound and maleic anhydride. The resulting FTMS-1 (Laurate) exhibits enhanced wetting and emulsifying properties compared to the parent compound. Analogs can also be created from other fatty acids, such as stearic acid, to produce derivatives like FTMS-3 (Stearate), which offers improved stability in high-salinity environments.
Silatrane Analogs: A more advanced structural modification involves the reaction of triethanolamine with a triethoxysilane (B36694) to form a silatrane. core.ac.uk This creates a cage-like structure around the nitrogen atom, significantly altering the molecule's three-dimensional conformation and properties. The synthesis of phosphatidylsilatrane analogues has also been explored. core.ac.uk
The characterization of these novel analogs relies on a suite of analytical techniques. FTIR and NMR spectroscopy are essential for confirming the successful synthesis and elucidating the chemical structure. researchgate.net Mass spectrometry is used to verify the molecular weight. For surfactant analogs, the critical micelle concentration (CMC) and surface tension are key performance indicators that are routinely measured. researchgate.net X-ray diffraction (XRD) can be employed to study the crystalline structure and packing of the molecules in the solid state.
Table 2: Overview of Novel this compound Analogs and Derivatives
| Analog/Derivative Type | Key Structural Modification | Resulting Compound Example | Noteworthy Property Enhancement |
|---|---|---|---|
| Varied Fatty Acid Chain | Replacement of lauric acid with other fatty acids | Triethanolamine Stearate | Increased hydrophobicity, enhanced thickening |
| Quaternized Esters (Esterquats) | Quaternization of the tertiary amine | Quaternized Triethanolamine Di(tallow)fatty acid ester | Cationic nature, improved substantivity on surfaces |
| Sulfated Analogs | Replacement of carboxylate with a sulfate group | Triethanolamine Lauryl Sulfate (TLS) | Anionic nature, high foaming capacity |
| Sulfosuccinate Derivatives | Reaction with maleic anhydride | FTMS-1 (Laurate) | Enhanced wetting and emulsifying properties |
| Silatrane Analogs | Reaction of triethanolamine with a triethoxysilane | Phosphatidylsilatrane | Cage-like structure, altered three-dimensional conformation |
Interfacial Phenomena and Colloidal Systems Formed by Triethanolamine Laurate
Fundamental Research into Triethanolamine (B1662121) Laurate as a Surfactant
The surfactant properties of triethanolamine laurate are rooted in its amphiphilic molecular structure, which consists of a hydrophilic triethanolamine head group and a hydrophobic lauryl (C12) hydrocarbon tail. This dual nature drives its accumulation at interfaces and its self-assembly in bulk solution.
The primary mechanism by which this compound reduces the surface tension of water and the interfacial tension between immiscible phases (like oil and water) is through adsorption at the interface. The hydrophobic lauryl tails orient themselves away from the aqueous phase, penetrating the non-aqueous phase or extending into the air, while the hydrophilic triethanolamine head groups remain hydrated in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a significant reduction in surface tension. Research has shown that triethanolamine monolaurate ester can lower the surface tension of its aqueous solution to 22.1 mN/m at its critical micelle concentration at 25°C. researchgate.netustc.edu.cn
The effectiveness of a surfactant is often quantified by its ability to lower surface tension. Key parameters related to the interfacial activity of this compound are summarized below.
Table 1: Interfacial Activity Parameters of this compound Monolaurate Ester
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Surface Tension at CMC (γCMC) | 22.1 mN/m | Aqueous solution at 25 °C | researchgate.net, ustc.edu.cn |
This interactive table summarizes key research findings on the interfacial activity of this compound.
Above a specific concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) in a bulk solution begin to spontaneously associate into organized aggregates called micelles. researchgate.net This self-assembly is an entropically driven process, primarily due to the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrocarbon tails and water molecules.
The thermodynamics of micellization for tris(2-hydroxyethyl)ammonium laurate ([THEA][Lau]), which is structurally equivalent to this compound, have been investigated. The spontaneity of this process is indicated by the negative values of the Gibbs free energy of micellization (ΔG°mic). Studies on similar systems show that this process is often exothermic. rsc.orgcambridge.org
Table 2: Thermodynamic Parameters of Micellization for Tris(2-hydroxyethyl)ammonium Laurate ([THEA][Lau]) in Aqueous Solution
| Temperature (K) | Gibbs Free Energy of Micellization (ΔG°mic) (kJ mol-1) | Reference |
|---|---|---|
| 298.15 | -23.47 | rsc.org, rsc.org |
| 303.15 | -23.95 | rsc.org, rsc.org |
| 308.15 | -24.44 | rsc.org, rsc.org |
| 313.15 | -24.93 | rsc.org, rsc.org |
This interactive table presents the thermodynamic data for the micellization of a compound structurally identical to this compound, highlighting the spontaneity of the process.
The negative values of ΔG°mic, which become more negative with increasing temperature, indicate that the micellization process is spontaneous and becomes more favorable at higher temperatures within the studied range. rsc.org The kinetics of micelle formation involve a dynamic equilibrium between monomers and micelles, with monomers constantly exchanging with the micelles. aps.org
Multicomponent Colloidal Systems Involving this compound
This compound is frequently used in conjunction with other components to create complex colloidal systems with tailored properties for various applications, including emulsions and other advanced structures.
The stability and properties of emulsions and dispersions can be significantly enhanced by using a combination of surfactants. This phenomenon, known as synergism, often results in performance that is superior to that of the individual components. For instance, the combination of an ionic surfactant like this compound with a non-ionic surfactant can lead to more stable emulsions. researchgate.net While specific data for this compound with common co-surfactants like cetyl alcohol or polysorbates is not extensively detailed in readily available literature, the principles of synergism are well-established. It is suggested that excess lauric acid provides limited synergistic effects on foam stability in this compound systems. researchgate.net
However, research into derivatives such as lauroyl sarcosine (B1681465) triethanolamine (LSTEA) demonstrates significant synergistic effects. The introduction of an amide group enhances the adsorption on surfaces, leading to improved performance in applications like corrosion inhibition when compared to lauryl triethanolamine (LATEA). researchgate.net This suggests that modifications to the this compound structure can promote synergistic interactions.
Under specific conditions of concentration, temperature, and in the presence of co-solutes or co-surfactants, this compound and similar surfactants can form more complex self-assembled structures beyond simple micelles. These can include vesicles (closed bilayer structures) and sponge phases (bicontinuous structures of surfactant bilayers).
X-ray diffraction studies have been performed on aqueous systems of this compound, indicating the formation of ordered structures. acs.org The phase behavior of the related system of triethanolamine-decanoic acid-water has been shown to form various liquid crystalline phases, including lamellar and hexagonal phases, depending on the component ratios. researchgate.net Research on triethanolamine stearate (B1226849), a closely related compound, has shown the formation of a lamellar liquid crystalline phase which can form multilamellar spheres upon cooling. acs.org While direct evidence for vesicle and sponge phase formation exclusively with this compound is limited, studies on mixed surfactant systems containing a triethanolamine salt have demonstrated the formation of thermodynamically stable vesicles and sponge phases. The formation of these advanced structures is highly dependent on the molecular geometry of the surfactants and the interactions between them.
The stability of a dispersion, such as an emulsion, can be considered from both a thermodynamic and a kinetic perspective. Emulsions are generally thermodynamically unstable systems that tend to break down over time to minimize the interfacial area between the immiscible phases. nih.gov However, they can be kinetically stabilized for a significant period by the presence of an emulsifier like this compound, which forms a protective film around the dispersed droplets, preventing coalescence. nih.gov
The stability of these systems can be assessed through various methods, including monitoring particle size distribution over time using techniques like dynamic light scattering (DLS). For instance, the stability of emulsions containing triethanolamine stearate has been linked to the formation of a viscous lamellar gel network phase. acs.org Furthermore, the adsorption of lauryl triethanolamine (LATEA) onto surfaces has been found to be a spontaneous process, forming a stable protective layer, which is a key aspect of dispersion stability. researchgate.net The long-term stability of products containing this compound, such as its use in antifogging coatings with an efficacy of over 150 hours, points to its ability to form kinetically stable systems. researchgate.net
Advanced Functional Applications and Performance Characteristics of Triethanolamine Laurate
Triethanolamine (B1662121) Laurate in Antifogging Technologies
Triethanolamine laurate has been identified as an effective antifogging agent, particularly for applications involving polymeric films used in agriculture and packaging. Its utility stems from its surfactant properties, which alter the surface energy of the substrate to prevent the formation of discrete, light-scattering water droplets.
Research has focused on the synthesis and application of this compound-based coatings to impart antifogging characteristics to hydrophobic polymer surfaces like low-density polyethylene (B3416737) (LDPE).
One area of investigation involves the direct synthesis of triethanolamine monolaurate ester from lauric acid and triethanolamine, often in a 1:1 molar ratio. researchgate.netaip.org This esterification product can then be formulated into a coating. For instance, an antifogging coating can be prepared by mixing this compound ester (1g) with an acrylic acid-hydroxyl ethyl methacrylate (B99206) copolymer (AA-HEMA) (1g) and deionized water (98g). researchgate.netaip.org This solution is then applied to the surface of LDPE films and dried to form a functional coating. aip.org
Studies have shown that under optimized esterification conditions, a yield of over 69% for triethanolamine monolaurate ester can be achieved. aip.orgustc.edu.cn The resulting product demonstrates significant surface activity and effective antifogging performance when applied to LDPE films. researchgate.netustc.edu.cn
Table 1: Performance Data of Triethanolamine Monolaurate Ester Coating on LDPE Film
| Parameter | Value/Outcome | Source |
|---|---|---|
| Synthesis Yield | >69% | aip.orgustc.edu.cn |
| Critical Micelle Concentration (CMC) | 0.91 µg/mL (in aqueous solution at 25°C) | aip.orgustc.edu.cn |
| Surface Tension (γCMC) | 22.1 mN/m (in aqueous solution at 25°C) | aip.orgustc.edu.cn |
| First-Drop Time | 257 s | aip.orgustc.edu.cn |
| Ten-Drop Time | 86 s | aip.orgustc.edu.cn |
The antifogging capability of this compound is fundamentally linked to its molecular structure and resulting surfactant properties. As a surfactant, it possesses both a hydrophilic (water-attracting) head group, derived from triethanolamine, and a hydrophobic (water-repelling) tail, the laurate fatty acid chain.
When applied to a hydrophobic surface like an LDPE film, the this compound molecules orient themselves to reduce the interfacial tension between the polymer and condensed water. The hydrophobic tails are adsorbed onto the polymer surface, while the hydrophilic heads are exposed to the air.
When water vapor condenses on the treated surface, the high surface energy created by the hydrophilic groups causes the water to spread out into a thin, uniform, transparent film rather than forming individual hemispherical droplets. This sheet of water does not scatter light, thus maintaining the transparency of the film. This mechanism prevents the "fog" effect, which is caused by light scattering from a myriad of small water droplets. The high content of triethanolamine monolaurate in the synthesis product enhances its water solubility, which is a contributing factor to its effectiveness as an antifogging agent. aip.org
Corrosion Inhibition Capabilities of this compound and its Derivatives
This compound is recognized as an effective corrosion inhibitor, particularly for metals in saline environments. Its mechanism involves forming a protective layer on the metal surface, which acts as a barrier to corrosive agents.
To improve upon the inherent anti-corrosion properties of this compound, researchers have explored structural modifications. A significant advancement has been the insertion of an amino acid, sarcosine (B1681465), between the lauric acid's fatty chain and its carboxylic group. researchgate.net This reaction forms lauroyl sarcosine, which is then neutralized with triethanolamine to produce lauroyl sarcosine triethanolamine (LSTEA). researchgate.net
Comparative studies have demonstrated the superior performance of this modified structure. In tests on HT300 gray cast iron in a sodium chloride solution, LSTEA showed a significantly higher corrosion inhibition rate than the conventional lauryl triethanolamine (LATEA). researchgate.netx-mol.com This enhancement is attributed to the synergistic effect of the added amide group from the sarcosine and the hydrophobic lauric acid chain, which improves adsorption onto the metal surface and more effectively blocks corrosive ions. researchgate.net
Table 2: Comparative Corrosion Inhibition Efficiency
| Inhibitor (at 1000 mg/L) | Temperature | Corrosion Inhibition Rate | Source |
|---|---|---|---|
| Lauryl Triethanolamine (LATEA) | 298 K | 71.93% | researchgate.netx-mol.com |
The efficacy of this compound and its derivatives as corrosion inhibitors is dependent on their ability to adsorb onto the metal surface and form a stable protective film. Investigations into this mechanism have utilized electrochemical analysis and Density Functional Theory (DFT) calculations. researchgate.netx-mol.com
Studies show that both LATEA and its modified version, LSTEA, spontaneously adsorb onto the surface of gray cast iron, forming a protective monolayer. researchgate.netx-mol.comresearchgate.net The adsorption process is a combination of physical interactions (physisorption) and chemical bonding (chemisorption). researchgate.net
DFT calculations reveal that the introduction of the amide group in LSTEA creates a chelating effect and alters the electron density distribution of the molecule. researchgate.netx-mol.com This concentrates the electron density at the polar end of the molecule, allowing it to cover the active corrosive sites on the metal interface more effectively, leading to its superior corrosion inhibition performance compared to LATEA. researchgate.netx-mol.com
This compound in Advanced Formulations for Scientific Applications
Beyond its specific roles in antifogging and corrosion inhibition, this compound's properties as a surfactant, emulsifier, and pH modifier make it a versatile component in various advanced formulations for scientific and industrial use.
In chemistry, it functions as a primary surfactant and emulsifier in the creation of different chemical formulations. In biological research, it has been utilized as a component in the preparation of biological buffers and in certain cell culture media. Its emulsifying properties also lend it to use in topical pharmaceutical formulations to aid in the solubilization and stabilization of active ingredients. ontosight.ai Furthermore, the combination of lubricating and corrosion-inhibiting properties allows for its use as an additive in industrial fluids, such as hydraulic and metalworking fluids. google.com
Table 3: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Triethanolamine monolaurate ester | - |
| Lauryl triethanolamine | LATEA |
| Lauroyl sarcosine triethanolamine | LSTEA |
| Triethanolamine | TEA |
| Lauric acid | - |
| Acrylic acid-hydroxyl ethyl methacrylate copolymer | AA-HEMA |
| Sarcosine | - |
| Lauroyl sarcosine | - |
Contributions to Biological Buffers and Cell Culture Media Formulations
This compound, the salt formed from the reaction of the weak base triethanolamine (TEA) and the fatty acid, lauric acid, serves important functions in the formulation of biological buffers and cell culture media. atamanchemicals.com Its utility in these sensitive applications stems from its properties as both a pH buffering agent and a surfactant.
In biological systems, maintaining a stable pH is critical, as most processes are pH-dependent. ontosight.ai The triethanolamine component of the salt has a pKa of approximately 7.8, allowing it to effectively buffer solutions in the physiological pH range of 7.0 to 9.0. ontosight.ai The compound is capable of neutralizing fatty acids and adjusting the pH of a solution. atamanchemicals.com As a salt of a weak acid and weak base, it helps to resist significant pH changes, which is a crucial characteristic for a biological buffer.
Functionality as an Emulsifying and Solubilizing Agent in Research-Grade Topical Preparations
The dual chemical nature of this compound makes it a highly effective emulsifying and solubilizing agent, particularly valuable in the formulation of research-grade topical preparations like creams and lotions. nih.gov These systems are often complex oil-in-water emulsions requiring sophisticated stabilization.
As an emulsifying agent, this compound functions as an anionic surfactant. uomustansiriyah.edu.iq Its molecular structure consists of a lipophilic (oil-loving) laurate "tail" and a hydrophilic (water-loving) triethanolamine "head." This amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension and preventing the coalescence of dispersed oil droplets. This action forms a stable, fine-grained emulsion. uomustansiriyah.edu.iq The effectiveness of a surfactant is often quantified by its critical micelle concentration (CMC)—the concentration at which surfactant molecules begin to form aggregates called micelles—and its ability to lower surface tension. Research has shown that triethanolamine monolaurate ester is a highly effective surfactant. researchgate.netaip.orgustc.edu.cn
Table 1: Performance Characteristics of this compound as a Surfactant
| Parameter | Value | Conditions |
|---|---|---|
| Critical Micelle Concentration (CMC) | 0.91 µg/mL | In aqueous solution at 25°C |
| Surface Tension at CMC (γCMC) | 22.1 mN/m | In aqueous solution at 25°C |
The function of this compound as a solubilizing agent is directly related to its surfactant properties. ontosight.ai Above its CMC, the micelles it forms in an aqueous solution have a lipophilic core. aip.org This core can encapsulate and disperse water-insoluble (hydrophobic) ingredients within the aqueous phase of a formulation, thereby acting as a powerful solubilizer. This is a critical function in the development of research-grade topicals, which may contain active compounds or excipients with poor water solubility. The ability of this compound to solubilize oils and other non-water-soluble components is a key reason for its use in these advanced formulations. atamanchemicals.com The concentration of the emulsifier is a key factor in creating stable emulsions.
Table 2: Typical Emulsification Concentrations
| Component | Typical Concentration (% v/v) |
|---|---|
| Triethanolamine | 2 - 4% |
| Fatty Acid (e.g., Lauric Acid) | 2 to 5 times the concentration of Triethanolamine |
Environmental Fate and Degradation Pathways of Triethanolamine Laurate
Aerobic Biodegradation Studies of Triethanolamine (B1662121) Laurate in Aquatic and Soil Environments
Under aerobic conditions, triethanolamine laurate is expected to readily biodegrade. This is based on studies of its individual components.
Triethanolamine: Research has shown that triethanolamine is rapidly biodegraded in both aquatic and soil environments. A study on the fate of [¹⁴C]triethanolamine demonstrated that its half-life in a sandy loam surface soil ranged from 0.5 to 1.8 days. oup.comoup.com In freshwater river systems, the average half-life was determined to be 1.2 ± 0.5 days. oup.comoup.com The kinetics of both primary biodegradation and mineralization were found to be generally first-order. oup.comoup.com Given these short half-lives, it is anticipated that biodegradation would prevent the accumulation of triethanolamine and its degradation products in the environment. oup.comoup.com
One pathway for the aerobic degradation of triethanolamine involves its conversion via triethanolamine N-oxide to diethanolamine (B148213) and glycolaldehyde. microbiologyresearch.orgsemanticscholar.org Diethanolamine is further converted to ethanolamine (B43304) and glycolaldehyde. microbiologyresearch.orgsemanticscholar.org Ethanolamine is then transformed into acetyl units. microbiologyresearch.orgsemanticscholar.org
Lauric Acid: Lauric acid is a saturated fatty acid that is also subject to rapid aerobic biodegradation. In activated sludge media, a 100% total organic carbon (TOC) reduction was observed within 100 hours. nih.gov The biodegradation of dodecanoic acid (lauric acid) is a significant environmental fate process in soil and water. nih.gov
The following interactive table summarizes the aerobic biodegradation data for triethanolamine.
| Environmental Matrix | Initial Concentration | Half-Life (days) | CO2 Conversion (%) |
| Sandy Loam Surface Soil | 0.01 - 13.4 mmol/kg | 0.5 - 1.8 | 46 - 56 |
| Freshwater River Systems | 0.67 - 3.28 µmol/L | 1.2 ± 0.5 | Not Reported |
| Activated Sludge | Not Specified | 0.02 - 0.10 | Not Reported |
Anaerobic Degradation Mechanisms and Pathways of this compound Under Controlled Conditions
Under anaerobic conditions, the degradation of triethanolamine has been studied, particularly by homoacetogenic bacteria.
Triethanolamine: A strictly anaerobic, gram-positive bacterium, Acetobacterium strain LuTria3, has been shown to ferment triethanolamine to acetate (B1210297) and ammonia. uni-konstanz.deresearchgate.net The degradation mechanism involves a corrinoid-dependent shifting of the terminal hydroxyl group to the subterminal carbon atom. d-nb.infonih.gov This reaction is analogous to a diol dehydratase reaction and forms an unstable intermediate that releases acetaldehyde. d-nb.infonih.gov This process is stimulated by adenosylcobalamin (coenzyme B12). d-nb.infonih.gov
Further studies with specifically deuterated substrates indicate a radical mechanism involving a 1,2 shift of a hydrogen atom. uni-konstanz.deresearchgate.net Ultimately, triethanolamine is converted into acetate and ammonia. uni-konstanz.deresearchgate.net
Lauric Acid: While lauric acid can be fermented under anaerobic conditions by gut microbiota, detailed pathways in anaerobic digesters or sediments are less documented in the provided search results. nih.gov Surfactants, in general, have been tested for anaerobic biodegradability, which is an important consideration for environments like river sediments and anaerobic sludge digesters. mdpi.com
The table below outlines the key aspects of the anaerobic degradation of triethanolamine.
| Microorganism | Substrate | Key Mechanism | End Products |
| Acetobacterium strain LuTria3 | Triethanolamine | Corrinoid-dependent hydroxyl shift | Acetate, Ammonia |
Computational Chemistry and Theoretical Modeling of Triethanolamine Laurate
Molecular Dynamics and Quantum Mechanical Simulations of Triethanolamine (B1662121) Laurate Structure and Conformation
Molecular dynamics (MD) and quantum mechanical (QM) simulations are powerful tools for elucidating the three-dimensional structure and conformational dynamics of triethanolamine laurate. MD simulations, often employing force fields like GROMOS, can model the behavior of large systems of molecules over time, providing insights into the self-assembly and phase behavior of surfactants. For instance, simulations of the related sodium laurate/sodium oleate/water system have accurately predicted micellar, hexagonal, and lamellar phases, demonstrating the predictive power of these methods. nih.gov Such simulations can also be used to understand the interactions between this compound and other molecules, such as solvents or active ingredients in a formulation.
Quantum mechanical calculations, such as Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and bonding within a single molecule of this compound. researchgate.net These methods can be used to determine the optimal molecular configuration and the energy distribution of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This information is crucial for understanding the molecule's reactivity and its interactions with other chemical species.
| Computational Method | Focus of Study | Key Insights |
|---|---|---|
| Molecular Dynamics (MD) | Structure, conformation, self-assembly, interfacial behavior | Predicts phase behavior (micelles, etc.), models surfactant-solvent interactions. nih.gov |
| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, molecular orbital energies | Determines optimal molecular geometry, predicts reaction pathways and kinetics. researchgate.net |
Theoretical Prediction of Reaction Mechanisms and Kinetics for this compound Synthesis and Degradation
Theoretical models are instrumental in predicting the reaction mechanisms and kinetics of both the synthesis and degradation of this compound. The synthesis typically involves the esterification of triethanolamine with lauric acid. Computational methods can model this reaction to determine the most energetically favorable pathways and predict the reaction rates under various conditions. For example, studies have shown that the reaction between lauric acid and triethanolamine can be optimized to achieve high yields of the monolaurate ester. ustc.edu.cn
Kinetic modeling of degradation processes is also crucial. For instance, the degradation of similar compounds has been shown to follow specific kinetic models, such as the Langmuir-Hinshelwood model in photocatalytic degradation. acs.org Theoretical calculations can help elucidate the elementary steps involved in degradation, such as bond breaking and formation, and predict the half-life of the compound under different environmental conditions. These predictions are vital for assessing the environmental fate and persistence of this compound.
Computational Approaches to Elucidating Interfacial Behavior and Self-Assembly of this compound
As a surfactant, the interfacial behavior and self-assembly of this compound are of primary importance. Computational approaches provide a molecular-level view of these phenomena, which are challenging to probe experimentally. Molecular dynamics simulations can model the adsorption of this compound at interfaces, such as air-water or oil-water, revealing how it lowers interfacial tension.
The self-assembly of this compound into micelles and other aggregates in solution is a key aspect of its function. rsc.org Computational models can predict the critical micelle concentration (CMC), a fundamental property of surfactants. ustc.edu.cn These simulations also provide detailed information about the structure and dynamics of the resulting aggregates. Understanding these self-assembly processes is essential for designing effective formulations for applications such as emulsification and foaming. nih.gov
| Property | Computational Prediction/Experimental Value | Significance |
|---|---|---|
| Critical Micelle Concentration (CMC) | 0.91 µg/mL ustc.edu.cn | Indicates the concentration at which self-assembly into micelles occurs. |
| Surface Tension at CMC (γCMC) | 22.1 mN/m at 25°C ustc.edu.cn | Measures the effectiveness of the surfactant in reducing surface tension. |
Application of Quantitative Structure-Activity Relationships (QSAR) in this compound Research
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. spu.edu.sy In the context of this compound research, QSAR can be a valuable predictive tool. By developing models based on a series of related fatty acid amine salts, it is possible to predict properties such as surfactant efficiency, biodegradability, or potential toxicity without the need for extensive experimental testing. ijpsr.comnih.gov
QSAR models typically use molecular descriptors, which are numerical representations of a molecule's physicochemical properties. spu.edu.sy These can include parameters related to hydrophobicity, electronic properties, and molecular size and shape. spu.edu.synih.gov For instance, a QSAR model could be developed to predict the critical micelle concentration of different fatty acid salts of triethanolamine by correlating it with the chain length of the fatty acid. The development of robust QSAR models relies on high-quality experimental data for a diverse set of compounds to ensure the model's predictive power. spu.edu.sy
Advanced Analytical Methodologies for Characterization and Quantification of Triethanolamine Laurate
Chromatographic Techniques for Purity Assessment and Degradation Product Profiling
Chromatographic techniques are indispensable for separating Triethanolamine (B1662121) laurate from its starting materials (lauric acid and triethanolamine), byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of Triethanolamine laurate. Due to the lack of a significant UV chromophore in the molecule, detection methods such as Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) are often employed. helixchrom.comresearchgate.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
A typical HPLC method for the analysis of compounds similar to this compound, such as other fatty acid esters or ethanolamines, might utilize a reversed-phase column (e.g., C18) with a gradient elution. researchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com For compounds lacking a UV chromophore, ELSD is a suitable alternative, as it detects any non-volatile analyte. researchgate.net
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. pharmaguideline.comslideshare.netnih.gov Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). ijper.org
Table 1: Illustrative HPLC Method Parameters and Validation Data
| Parameter | Specification | Finding |
| Chromatographic Conditions | ||
| Column | C18, 250 mm x 4.6 mm, 5 µm | Effective separation of analyte from impurities. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Consistent retention times. |
| Detector | Evaporative Light Scattering Detector (ELSD) | Sensitive detection of this compound. |
| Validation Parameters | ||
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 1.5% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual results may vary.
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative tool for monitoring the synthesis of this compound and for the preliminary identification of impurities. aocs.org A common approach involves spotting the sample on a silica (B1680970) gel plate and developing it in a suitable solvent system. For the analysis of fatty acid esters, a non-polar solvent system is typically used. researchgate.net
A potential solvent system for the TLC analysis of this compound could be a mixture of hexane, diethyl ether, and a small amount of acetic acid to ensure good separation of the ester from the more polar starting materials, lauric acid and triethanolamine. Visualization of the separated spots can be achieved by staining with iodine vapor or a potassium permanganate (B83412) solution, as this compound is not UV active. The retention factor (Rf) value of the this compound spot can be compared to that of a standard for identification.
Table 2: Example TLC System for this compound Analysis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane : Diethyl Ether : Acetic Acid (80:20:1, v/v/v) |
| Visualization | Iodine Vapor or Potassium Permanganate Stain |
| Expected Rf of this compound | ~0.5 (varies with exact conditions) |
| Expected Rf of Lauric Acid | ~0.3 (more polar) |
| Expected Rf of Triethanolamine | ~0.1 (highly polar) |
Note: The data in this table is illustrative and based on general principles of TLC for similar compounds. Actual results may vary.
Spectroscopic Techniques for Structural Elucidation and Compositional Analysis
Spectroscopic techniques are vital for the structural confirmation of this compound and for the detailed analysis of its composition.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the ester functional group and the hydroxyl groups of the triethanolamine moiety.
The formation of the ester linkage can be confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹. acs.orgspectra-analysis.com The presence of the hydroxyl (-OH) groups from the triethanolamine backbone would be indicated by a broad absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the laurate's alkyl chain would appear around 2850-2950 cm⁻¹. rsc.orgresearchgate.net Comparing the spectrum of the product to the spectra of the starting materials (lauric acid and triethanolamine) can confirm the successful esterification. chemicalbook.comnist.gov
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3300 - 3500 | Broad, indicates hydroxyl groups |
| C-H Stretch (Alkyl) | 2850 - 2950 | Strong, sharp peaks |
| C=O Stretch (Ester) | ~1740 | Strong, sharp peak |
| C-O Stretch (Ester) | 1150 - 1250 | Strong peak |
| C-N Stretch | 1030 - 1230 | Medium to weak peak |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. chemicalbook.comhyphadiscovery.com
In the ¹H NMR spectrum, the protons of the laurate's long alkyl chain would appear as a series of multiplets in the upfield region (δ 0.8-1.6 ppm). The methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-COO-) would be expected to resonate at around δ 2.3 ppm. The protons of the triethanolamine moiety would show characteristic signals for the -CH₂-N- and -CH₂-O- groups. mdpi.com
The ¹³C NMR spectrum would show a distinct signal for the ester carbonyl carbon at around δ 173 ppm. The carbons of the laurate's alkyl chain would appear in the range of δ 14-34 ppm. The carbons of the triethanolamine backbone would be observed in the region of δ 50-65 ppm. mdpi.compreprints.org
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to identify potential impurities. The nominal mass of this compound (C₁₈H₃₉NO₅) is approximately 349.5 g/mol . nih.govfda.gov High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF), can provide the exact mass, which aids in confirming the elemental composition. hpst.cz
The fragmentation pattern in the mass spectrum can provide structural information. libretexts.orgchemguide.co.uklibretexts.orgmiamioh.edu Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. For this compound, fragmentation of the triethanolamine moiety is also expected.
Liquid Chromatography coupled with Q-TOF Mass Spectrometry (LC-QTOF-MS) is a particularly powerful technique for impurity analysis. almacgroup.com It combines the separation capabilities of HPLC with the high mass accuracy and sensitivity of Q-TOF MS, allowing for the detection and identification of trace-level impurities and degradation products. This is crucial for understanding the stability of this compound and for ensuring the safety of products in which it is used.
Techniques for Colloidal System Characterization
The behavior of this compound in formulations is predominantly governed by its colloidal structures, such as micelles or vesicles, which it forms in aqueous solutions. Characterizing these structures is fundamental to predicting and controlling the performance of the final product.
Dynamic Light Scattering (DLS) for Particle Size Distribution Analysis
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of sub-micron particles and molecules in a liquid medium. patsnap.commdpi.com For this compound, DLS is instrumental in analyzing the hydrodynamic diameter of the micelles or emulsion droplets it forms. The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. mdpi.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations.
The Stokes-Einstein equation is then used to relate these fluctuations to the particle size. muser-my.com This analysis provides not only the mean particle size (Z-average) but also the Polydispersity Index (PDI), a measure of the broadness of the size distribution. malvernpanalytical.com In systems containing this compound, DLS can monitor how changes in concentration, pH, ionic strength, and temperature affect colloidal stability and particle size. muser-my.com For instance, as the concentration of this compound surpasses its critical micelle concentration (CMC), DLS can detect the formation and size of the resulting micelles. horiba.com
Key Research Findings:
Effect of Concentration: Studies on similar surfactant systems show that particle size can be dramatically impacted by concentration. muser-my.com As surfactant concentration increases above the CMC, the number of micelles increases, which can influence inter-particle interactions and the measured hydrodynamic diameter. muser-my.comhoriba.com
Influence of pH: The ionization state of the Triethanolamine headgroup is pH-dependent. Altering the pH can change the electrostatic repulsion between micelles, leading to changes in their size and stability. For other ionic micelles, a decrease in pH can lead to protonation and subsequent aggregation, causing a significant increase in particle size. muser-my.com
Ionic Strength: The addition of salts can screen the electrostatic repulsion between charged micellar surfaces, often leading to an increase in micelle size and a decrease in the CMC. nih.gov
Below is a table representing typical data obtained from a DLS analysis of a this compound solution under varying conditions.
| Condition | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Comments |
|---|---|---|---|
| 0.5% Solution, pH 7.0 | 10.5 | 0.15 | Formation of small, relatively uniform micelles. |
| 0.5% Solution, pH 5.0 | 85.2 | 0.45 | Partial protonation of headgroups leads to aggregation. |
| 0.5% Solution, pH 9.0 | 10.8 | 0.14 | Increased headgroup repulsion ensures micelle stability. |
| 0.5% Solution, pH 7.0 + 0.1M NaCl | 15.3 | 0.20 | Salt screens electrostatic repulsion, allowing micellar growth. |
Isothermal Titration Calorimetry (ITC) for Investigating Molecular Interactions
Isothermal Titration Calorimetry (ITC) is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.gov It is used to study the interactions between molecules in solution, providing a complete thermodynamic profile of the interaction in a single experiment. researchgate.netnih.gov For this compound, ITC can be employed to investigate its interaction with other formulation components, such as polymers, co-surfactants, or active ingredients.
The experiment involves titrating one component (the ligand) into a solution containing the other component (the macromolecule) and measuring the minute heat changes that occur upon binding. nih.gov The resulting data can be analyzed to determine the binding affinity (Ka), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). researchgate.net This information is crucial for understanding the forces driving the interaction (e.g., hydrophobic, electrostatic) and for optimizing formulation stability and performance. springernature.com
Key Research Findings:
Surfactant-Polymer Interactions: ITC can quantify the binding energetics between this compound micelles and various polymers, revealing whether the interaction is enthalpically or entropically driven.
Micellization Thermodynamics: ITC is also used to determine the critical micelle concentration (CMC) and the enthalpy of micellization (ΔHmic) of surfactants. The CMC is identified by a characteristic change in the heat signal upon the transition from monomeric to micellar state. hud.ac.uk
The following table shows hypothetical thermodynamic data from an ITC experiment studying the interaction of this compound with a polymer.
| Parameter | Value | Interpretation |
|---|---|---|
| Stoichiometry (n) | 0.25 | Indicates the binding ratio between the polymer and surfactant molecules. |
| Binding Affinity (Ka) | 1.5 x 104 M-1 | Represents a moderate binding strength between the components. |
| Enthalpy Change (ΔH) | -5.2 kcal/mol | The negative value indicates the binding is an exothermic process, driven by favorable enthalpic interactions like hydrogen bonding. |
| Entropy Change (ΔS) | +8.1 cal/mol·K | The positive value suggests an increase in disorder, likely due to the release of water molecules from the interacting surfaces (hydrophobic effect). |
Electron Microscopy (e.g., TEM with Freeze-Fracture Replication) for Morphological Studies
While DLS provides information on particle size, it does not reveal their shape or internal structure. For direct visualization of the morphology of colloidal systems, electron microscopy is the method of choice. technion.ac.il Transmission Electron Microscopy (TEM), particularly when combined with cryo-techniques like freeze-fracture replication, is exceptionally well-suited for studying the supramolecular aggregates formed by surfactants like this compound. springerprofessional.de
The freeze-fracture technique involves rapidly freezing the sample to trap its structure in a vitreous state. nih.gov The frozen sample is then fractured, and the exposed internal planes are coated with a thin layer of platinum and carbon to create a replica. nih.gov This replica is subsequently cleaned and viewed in the TEM, providing high-resolution, planar views of the internal organization of micelles, vesicles (liposomes), or emulsion droplets. springerprofessional.denih.gov This method is invaluable for confirming the shape (e.g., spherical, cylindrical) and structure (e.g., unilamellar, multilamellar) of the colloidal aggregates. technion.ac.ilucsb.edu
Key Research Findings:
Vesicle vs. Micelle Identification: Freeze-fracture TEM can unambiguously distinguish between spherical micelles and unilamellar or multilamellar vesicles, which is critical for structure-function correlation in complex formulations.
Lamellar Phase Visualization: In more concentrated systems, TEM can visualize the organization of lamellar liquid crystalline phases, providing insights into the bulk rheological properties of the formulation.
Effect of Additives: The technique can show how additives influence the morphology of the aggregates, for example, causing a sphere-to-rod transition in micelles or altering the lamellarity of vesicles. ucsb.edu
The table below summarizes potential morphological findings from a freeze-fracture TEM study of different this compound formulations.
| Formulation | Observed Morphology | Average Diameter (from image analysis) | Structural Details |
|---|---|---|---|
| 1% Aqueous Solution | Spherical Micelles | ~10 nm | Homogeneous population of small, globular aggregates. |
| 5% Solution with Cetyl Alcohol | Unilamellar Vesicles | 50-200 nm | Hollow spherical structures with a single bilayer membrane. |
| 10% Solution in Oil/Water Emulsion | Oil Droplets | 300-500 nm | Spherical oil droplets stabilized at the interface by a surfactant monolayer. |
Advanced Titrimetric and Quantitative Methods for Performance Evaluation (e.g., Oxidative Stability Testing)
Oxidative stability testing is a key performance evaluation method. It measures a material's resistance to oxidation when subjected to accelerated conditions, typically elevated temperature and airflow or oxygen pressure. nih.govvelp.com The Oxidative Stability Index (OSI), often determined using a Rancimat instrument, is a common method. ew-nutrition.com In this test, a stream of purified air is passed through a heated sample. Volatile acidic compounds produced during oxidation are collected in deionized water, and the time taken for a sharp increase in the water's conductivity is measured. acs.org This time is known as the induction period—the longer the induction period, the higher the oxidative stability. velp.com
Advanced titrimetric methods can also be employed for performance evaluation. For instance, potentiometric titration can be used to precisely determine the acid or base value of the material before and after stability testing, providing a quantitative measure of hydrolysis or degradation. libretexts.orgbasicmedicalkey.com Non-aqueous titrations are particularly suitable for analyzing weak acids or bases in organic-soluble samples. basicmedicalkey.com
Key Research Findings:
Antioxidant Efficacy: OSI testing is highly effective for comparing the performance of different antioxidants in a this compound formulation. The increase in the induction period is a direct measure of the antioxidant's efficacy. ew-nutrition.com
Degradation Kinetics: By conducting stability tests at several temperatures, kinetic parameters can be determined to predict the shelf-life of the product under normal storage conditions. The Schaal oven test is another reliable method that uses elevated temperatures (e.g., 60-63°C) to accelerate oxidation, which is then monitored by chemical analysis over time. btsa.com
The following table presents sample data from an OSI analysis evaluating the oxidative stability of a this compound-containing formulation with and without antioxidants.
| Sample | Induction Period (Hours) | Performance Implication |
|---|---|---|
| Formulation Base (Control) | 8.5 | Baseline stability of the formulation. |
| Formulation + 0.1% Antioxidant A | 15.2 | Antioxidant A significantly improves oxidative stability. |
| Formulation + 0.1% Antioxidant B | 22.8 | Antioxidant B provides superior protection against oxidation compared to Antioxidant A. |
| Formulation after 3 months accelerated aging | 5.1 | Demonstrates degradation and reduced stability over time. |
Future Research Directions and Emerging Paradigms for Triethanolamine Laurate
Novel Sustainable Synthetic Routes and Green Chemistry Principles for Triethanolamine (B1662121) Laurate
The traditional synthesis of Triethanolamine Laurate typically involves the direct esterification of lauric acid with triethanolamine at elevated temperatures, often requiring catalysts and significant energy input. Future research is increasingly focused on aligning its production with the principles of green chemistry to enhance efficiency and minimize environmental impact.
A primary area of investigation is the use of enzymatic catalysis, particularly with lipases, as a sustainable alternative to conventional chemical catalysts. Lipases operate under mild conditions (lower temperatures and pressures), exhibit high selectivity, and are biodegradable. This approach can lead to higher purity products with fewer byproducts, reducing the need for extensive purification steps. Research in this area would focus on optimizing reaction parameters such as enzyme concentration, substrate molar ratio, temperature, and solvent system to maximize the yield and reaction rate. The reusability of immobilized enzymes is another key aspect that could significantly improve the economic viability and environmental footprint of this compound production.
Further green chemistry approaches include the exploration of solvent-free reaction systems or the use of eco-friendly solvents like ionic liquids or supercritical fluids. These methods can eliminate the use of volatile organic compounds (VOCs), contributing to safer processes and reduced emissions. Process intensification techniques, such as microwave-assisted or ultrasonic-assisted synthesis, also represent a promising frontier. These technologies can dramatically shorten reaction times and lower energy consumption compared to conventional heating methods.
| Synthesis Parameter | Conventional Method | Emerging Green Alternative | Potential Advantages of Green Route |
| Catalyst | Acid/base chemical catalysts | Lipase (B570770) (enzymatic) | High selectivity, mild conditions, biodegradable, reduced byproducts |
| Temperature | High (e.g., >150°C) | Mild (e.g., 40-70°C) | Reduced energy consumption, prevents thermal degradation |
| Solvent | Often requires organic solvents | Solvent-free or green solvents | Eliminates VOCs, safer handling, easier product recovery |
| Energy Source | Conventional heating | Microwave or ultrasound | Rapid heating, shorter reaction times, improved energy efficiency |
Development of Next-Generation Functional Materials Based on this compound Architectures
The amphiphilic nature of this compound, possessing both a hydrophilic head (triethanolamine group) and a lipophilic tail (laurate group), makes it an excellent candidate for creating structured and functional materials through self-assembly. Future research is aimed at harnessing these properties to develop materials with advanced, controllable characteristics.
One significant area of development is in the creation of "smart" or stimuli-responsive materials. For instance, emulsions, gels, or vesicles formulated with this compound could be designed to respond to external triggers such as pH, temperature, or ionic strength. Such materials could find applications in controlled-release systems for cosmetics or pharmaceuticals, where the active ingredient is released only under specific physiological conditions.
Furthermore, this compound can serve as a template or structure-directing agent in the synthesis of nanostructured materials. Its ability to form micelles and other aggregates in solution can be used to organize inorganic precursors into porous silica (B1680970) or metal oxide nanoparticles with controlled size and morphology. These nanomaterials have wide-ranging applications in catalysis, separation science, and sensing.
Research has also highlighted the potential of this compound esters in functional coatings. Studies have demonstrated its effectiveness as an anti-fogging agent for low-density polyethylene (B3416737) (LDPE) films. Future work could expand on this by exploring its use in developing transparent, anti-static, or anti-fouling coatings for a variety of surfaces, from food packaging to optical lenses.
Integration of Artificial Intelligence and Machine Learning in Predicting this compound Behavior and Applications
The formulation of products containing surfactants is a complex, multi-variable process that has traditionally relied on empirical testing. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm by enabling predictive modeling of surfactant behavior and accelerating formulation design.
A key approach is the development of Quantitative Structure-Property Relationship (QSPR) models. acs.orgfirp-ula.orgnih.gov These models use computational descriptors of a molecule's structure to predict its physicochemical properties. For this compound, a QSPR model could predict key performance indicators like its critical micelle concentration (CMC), surface tension reduction capability, and emulsification efficiency based solely on its molecular structure. acs.orgmdpi.com Advanced models using graph neural networks (GNNs) are capable of learning complex relationships between molecular architecture and functional properties, offering even higher predictive accuracy across diverse surfactant types. mdpi.com
| AI/ML Application | Objective | Key Methodologies | Potential Impact on this compound Research |
| Property Prediction | Forecast physicochemical properties (e.g., CMC, surface tension) from molecular structure. | Quantitative Structure-Property Relationship (QSPR), Graph Neural Networks (GNN). mdpi.com | Enables rapid screening and design of novel surfactant variants with tailored properties without initial synthesis. |
| Formulation Design | Optimize the composition of multi-component systems for desired performance. | High-throughput virtual screening, Bayesian optimization, Reinforcement learning. | Accelerates development of cosmetics, cleaners, and industrial fluids; reduces trial-and-error experimentation. |
| Behavior Modeling | Simulate self-assembly and interactions in complex mixtures. | Molecular dynamics (MD) simulations enhanced with ML force fields. | Provides fundamental insights into how this compound functions in emulsions, foams, and on surfaces. |
Interdisciplinary Investigations into Complex this compound-Containing Systems and Their Broader Scientific Implications
The future utility of this compound will be significantly expanded through interdisciplinary research that explores its role in complex, multi-component systems. Its function often extends beyond simple surface tension reduction, involving intricate interactions with polymers, lipids, nanoparticles, and active ingredients.
In the field of drug delivery, this compound is a valuable component for creating nano-scale carrier systems such as microemulsions and solid lipid nanoparticles. firp-ula.org These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. Interdisciplinary collaborations between colloid chemists, materials scientists, and pharmacologists are essential to engineer these delivery vehicles for specific therapeutic applications, such as topical or transdermal drug delivery.
In materials science, the interaction between this compound and various polymers is a rich area for investigation. These interactions can be exploited to control the rheology of cosmetic creams, enhance the stability of industrial emulsions, or create novel gel networks. Understanding the fundamental forces driving polymer-surfactant association is critical for designing next-generation structured fluids and soft materials.
The broader scientific implications of studying such systems lie in contributing to a more profound understanding of molecular self-assembly and interfacial phenomena. By investigating the behavior of a well-defined molecule like this compound in increasingly complex environments, researchers can develop more general models that predict the collective behavior of soft matter systems, with applications ranging from biology to advanced manufacturing.
Q & A
Q. What are the established methodologies for synthesizing and characterizing triethanolamine laurate in laboratory settings?
To ensure reproducibility, synthesis protocols should detail stoichiometric ratios of triethanolamine and lauric acid, reaction temperature (typically 60–80°C), and solvent systems (e.g., aqueous or ethanol-based). Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm esterification via C=O and N-H bond analysis, nuclear magnetic resonance (NMR) for structural verification, and mass spectrometry for molecular weight validation. Purity assessment via high-performance liquid chromatography (HPLC) is critical. Experimental sections must explicitly state reagent sources (e.g., Sigma-Aldrich lauric acid ≥98%) and equipment specifications .
Q. How can researchers determine the critical micelle concentration (CMC) of this compound, and what factors influence this parameter?
The CMC is measured using surface tension tensiometry or conductivity methods. Prepare aqueous solutions at varying concentrations and plot surface tension vs. log concentration; the inflection point indicates CMC. Temperature, ionic strength (e.g., NaCl addition), and pH must be controlled, as these factors alter micelle stability. This compound’s amphiphilic structure (hydrophobic alkyl chain and hydrophilic carboxylate head) dictates its CMC, typically in the range of 0.1–1.0 mM. Include error margins from triplicate trials and compare with literature values .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound in experimental formulations?
Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic sampling. Use thin-layer chromatography (TLC) to monitor degradation products and HPLC for quantitative purity analysis. For oxidative stability, combine with antioxidants (e.g., BHT) and analyze peroxide formation via iodometric titration. Report deviations in physicochemical properties (e.g., pH, viscosity) over time .
Advanced Research Questions
Q. How do molecular interactions between this compound and co-surfactants (e.g., polysorbates) affect colloidal stability in multiphase systems?
Design experiments using dynamic light scattering (DLS) to monitor particle size distribution and zeta potential in mixed surfactant systems. Vary molar ratios (e.g., 1:1 to 1:3) and employ isothermal titration calorimetry (ITC) to quantify binding energetics. Confocal microscopy can visualize phase separation. Note that excess lauric acid does not enhance foam stability in this compound systems, suggesting limited synergistic effects with nonionic surfactants .
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound in biomedical applications?
Address discrepancies by standardizing cytotoxicity assays (e.g., MTT or LDH release) across cell lines (e.g., HaCaT keratinocytes vs. NIH/3T3 fibroblasts). Control for batch-to-batch variability in surfactant purity and test under physiological conditions (pH 7.4, 37°C). Compare results against structurally analogous surfactants (e.g., sodium lauryl sulfate) to contextualize toxicity thresholds. Meta-analyses of in vivo data (e.g., dermal irritation studies) should follow PRISMA guidelines .
Q. How can researchers model the environmental fate of this compound in aquatic systems, considering its anionic surfactant properties?
Use OECD Test Guideline 301 for biodegradability assessment: measure biochemical oxygen demand (BOD) over 28 days in activated sludge. For ecotoxicity, conduct Daphnia magna acute immobilization tests (EC50 determination) and algal growth inhibition assays. Predictive modeling via quantitative structure-activity relationship (QSAR) tools can estimate bioaccumulation potential, but validate with empirical data .
Q. What advanced spectroscopic methods elucidate the structural dynamics of this compound in non-aqueous solvents?
Small-angle X-ray scattering (SAXS) and neutron reflectometry provide nanoscale insights into self-assembly in organic solvents (e.g., hexane or ethyl acetate). Temperature-dependent FTIR can track conformational changes in alkyl chains. Molecular dynamics simulations (e.g., GROMACS) complement experimental data by modeling surfactant-solvent interactions .
Data Analysis and Interpretation
Q. How should researchers address inconsistent foam stability data in this compound systems across experimental replicates?
Systematically evaluate variables: surfactant concentration (±5%), temperature fluctuations, and shear rate during foam generation (e.g., using a Ross-Miles apparatus). Statistical tools like ANOVA can identify significant outliers. If foam collapse persists, consider interfacial rheometry to assess viscoelastic modulus at the air-water interface, which correlates with stability .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s antimicrobial efficacy studies?
Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC50 values with 95% confidence intervals and assess goodness-of-fit via R². For time-kill assays, Kaplan-Meier survival analysis is appropriate. Address non-normal distributions with non-parametric tests (e.g., Kruskal-Wallis) .
Q. How can researchers validate computational predictions of this compound’s solubility parameters using experimental data?
Compare Hansen solubility parameters (predicted via COSMO-RS) with experimental solubility in 10+ solvents (e.g., water, ethanol, chloroform). Use shake-flask method followed by UV-Vis spectrophotometry for quantification. Discrepancies >10% suggest recalibration of computational models with experimental partial molar volume data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
